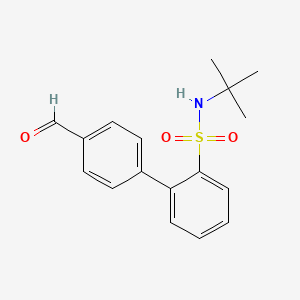

N-tert-butyl-4'-formylbiphenyl-2-sulfonamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| CHO | 9.98 | Singlet | Aldehyde proton |

| Aromatic H (ortho) | 8.10–7.80 | Doublet | Biphenyl ring protons |

| Aromatic H (meta/para) | 7.60–7.20 | Multiplet | Biphenyl ring protons |

| tert-butyl | 1.35 | Singlet | (CH₃)₃C |

Infrared (IR) and Raman Spectroscopy Signatures

IR (KBr, cm⁻¹) :

- 3065 (C–H aromatic stretch)

- 1685 (C=O stretch)

- 1320, 1150 (asymmetric/symmetric S=O stretch)

- 1245 (C–N stretch).

Raman (cm⁻¹) :

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 318.1 [M+H]⁺ . Key fragments include:

- m/z 261.0 (loss of tert-butyl group, C₄H₉)

- m/z 185.1 (biphenyl sulfonamide core)

- m/z 121.0 (formylphenyl fragment).

| m/z | Fragment | Proposed Structure |

|---|---|---|

| 318.1 | [M+H]⁺ | Intact molecular ion |

| 261.0 | [M+H–C₄H₉]⁺ | Biphenyl sulfonamide minus tert-butyl |

| 185.1 | [C₁₂H₁₀NO₂S]⁺ | Biphenyl sulfonamide core |

Propriétés

IUPAC Name |

N-tert-butyl-2-(4-formylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-17(2,3)18-22(20,21)16-7-5-4-6-15(16)14-10-8-13(12-19)9-11-14/h4-12,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONKDEIZWYZWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90726863 | |

| Record name | N-tert-Butyl-4'-formyl[1,1'-biphenyl]-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851902-28-8 | |

| Record name | N-tert-Butyl-4'-formyl[1,1'-biphenyl]-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

N-tert-butyl-4'-formylbiphenyl-2-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in enzyme inhibition. This article aims to delve into the biological activity of this compound, supported by data tables, research findings, and relevant case studies.

Enzyme Inhibition

Research has shown that this compound exhibits significant inhibitory activity against specific enzymes, particularly butyryl cholinesterase (BChE). The sulfonamide derivatives have been tested for their ability to inhibit various enzymes, including acetylcholinesterase (AChE), BChE, and lipoxygenase (LOX).

Table 1: Inhibition Potency of this compound Against Selected Enzymes

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 13 ± 0.78 | Butyryl Cholinesterase |

| Eserine (reference standard) | 0.85 ± 0.001 | Acetylcholinesterase |

| N-methyl-N-(2-phenylethyl)benzenesulfonamide | 15 ± 1.01 | Lipoxygenase |

The data indicates that the compound is a potent inhibitor of BChE, with an IC50 value significantly higher than that of the reference standard eserine, suggesting a selective inhibition profile.

The mechanism by which this compound inhibits BChE involves competitive inhibition at the enzyme's active site. This is crucial for understanding its potential therapeutic applications in treating conditions like Alzheimer's disease, where BChE plays a significant role in cholinergic signaling.

Case Studies

- In vitro Studies : A study conducted on various sulfonamide derivatives, including this compound, revealed that modifications in the sulfonamide moiety can lead to enhanced biological activity. The introduction of tert-butyl groups was found to improve solubility and bioavailability, which are critical factors for drug efficacy.

- In vivo Studies : Preliminary animal studies indicated that compounds similar to this compound demonstrated neuroprotective effects through the inhibition of oxidative stress pathways. These findings suggest potential applications in neurodegenerative diseases.

Applications De Recherche Scientifique

Medicinal Chemistry

N-tert-butyl-4'-formylbiphenyl-2-sulfonamide has been investigated for its pharmacological properties. Biphenyl derivatives are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and antibacterial effects.

Case Studies

- Anti-inflammatory Activity : Research indicates that biphenyl sulfonamides can act as inhibitors of cyclooxygenase enzymes, which are crucial in the inflammatory process. This suggests potential use in treating inflammatory diseases .

- Antimicrobial Properties : Some studies have shown that compounds with sulfonamide groups exhibit antimicrobial activity against various pathogens, making them candidates for antibiotic development .

Organic Synthesis

The compound is also significant in synthetic organic chemistry as a versatile building block.

Synthetic Applications

- Suzuki Coupling Reactions : this compound can be synthesized via Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . This method allows for the functionalization of biphenyl derivatives, enhancing their utility in creating complex molecules.

- Silylation Reactions : The compound can serve as a silylating agent under mild conditions, facilitating the protection of sensitive functional groups during synthesis .

Materials Science

Biphenyl derivatives are also utilized in materials science, particularly in the development of liquid crystals and organic semiconductors.

Applications in Electronics

- Liquid Crystals : The structural characteristics of this compound make it suitable for use in liquid crystal displays (LCDs). Its ability to modulate optical properties is critical for display technologies .

- Organic Semiconductors : The compound's electronic properties allow it to be used as an active material in organic photovoltaic cells and transistors .

Summary Table of Applications

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Influence on Properties

Formyl Group (Target Compound)

- Electrophilicity: The formyl group can participate in Schiff base formation or act as a hydrogen bond acceptor, enhancing interactions with biological targets.

- Solubility: Polar formyl groups may improve aqueous solubility compared to purely hydrophobic substituents like tert-butyl.

tert-Butyl Group

- Lipophilicity: Present in all compared compounds, this group increases logP values, favoring blood-brain barrier penetration or intracellular uptake .

Halogen and Nitro Substituents

Key Research Findings

Synthetic Accessibility: Bulky substituents (e.g., biphenyl in 2f) reduce synthetic yields compared to smaller groups (e.g., piperidinyloxy in 2e) .

Substituent-Driven Reactivity: Halogen and nitro groups enable post-synthetic modifications or influence electronic properties critical for binding .

Méthodes De Préparation

General Synthetic Strategy

The preparation of N-tert-butyl-4'-formylbiphenyl-2-sulfonamide generally follows these key steps:

Synthesis of the biphenyl-2-sulfonamide core : Starting from biphenyl derivatives, sulfonation at the 2-position introduces the sulfonyl group, which is subsequently converted to the sulfonamide.

N-tert-butylation of the sulfonamide : This step introduces the tert-butyl group onto the sulfonamide nitrogen. Due to the steric hindrance and electronic effects of the sulfonamide group, this step is challenging and requires optimized catalytic conditions.

Formylation at the 4' position : The introduction of the formyl group on the biphenyl ring is typically performed via electrophilic aromatic substitution or directed ortho-metalation followed by quenching with formylating agents.

Detailed Preparation Methods for N-tert-butyl Sulfonamide Derivatives

A recent advanced method for synthesizing N-tert-butyl sulfonamide derivatives, which can be adapted for this compound, involves catalytic N-tert-butylation of benzenesulfonamide analogs under mild conditions with high yield and purity. The method is summarized below based on patent CN107459471B and related research findings:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Reaction Setup | Combine biphenyl-2-sulfonamide (or benzenesulfonamide analog), tert-butyl source, catalyst, and solvent in a four-neck flask with reflux condenser | Stirring and heating under reflux | Reaction monitored by HPLC for disappearance of starting sulfonamide |

| 2. N-tert-butylation | Use tert-butyl acrylate, tert-butyl propionate, or tert-butyl alcohol as tert-butyl source | Catalyst: Hafnium tetrachloride (preferred) or Zirconium tetrachloride; Catalyst loading 1-10% w/w relative to sulfonamide | Catalyst activates tert-butyl source facilitating N-alkylation |

| 3. Reaction Conditions | Temperature: 139-155 °C (optimally 150 °C) | Solvent: N-methylpyrrolidone (preferred), dimethyl sulfoxide, xylene, or diphenyl ether | Reaction time until HPLC confirms complete consumption of sulfonamide |

| 4. Workup | Cool reaction mixture to room temperature, filter insolubles, vacuum desolventize the filtrate | - | Yields above 95%, purity above 98% achieved |

Representative Experimental Data

| Example | Sulfonamide (mmol) | Tert-butyl Source | Catalyst (mmol) | Solvent | Temp (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 31.81 | tert-Butanol | 0.9543 (HfCl4) | NMP | 150 | 97.5 | 98.8 | HPLC monitored; MS m/z 213.08 (M+1) |

| 2 | 31.81 | tert-Butyl propionate | 0.3181 (HfCl4) | DMSO | 139 | 96.0 | 98.8 | - |

| 3 | 31.81 | tert-Butyl propionate | 3.181 (HfCl4) | Xylene | 155 | 95.5 | 98.0 | - |

| 4 | 31.81 | tert-Butyl acrylate | 2.5448 (ZrCl4) | Diphenyl ether | 145 | 96.5 | 98.5 | - |

| 5 | 31.81 | tert-Butanol | 1.9086 (HfCl4) | NMP | 150 | 98.9 | 99.1 | Highest purity |

Reaction Monitoring and Analysis

High Performance Liquid Chromatography (HPLC) is employed to monitor reaction progress, specifically tracking the disappearance of the starting sulfonamide.

Chromatographic conditions typically include a methanol-water mobile phase (70:30 ratio) with detection at 254 nm.

The endpoint is confirmed when the sulfonamide peak disappears.

Mass spectrometry (MS) confirms the product molecular ion at m/z 213.08 (M+1).

Advantages and Industrial Relevance

The use of hafnium tetrachloride as a catalyst offers high activity and low cost compared to previously reported catalysts such as titanium tetrachloride or complex phosphonium-based systems.

The method avoids highly toxic or hazardous reagents, aligning with green chemistry principles.

High yields (>95%) and purities (>98%) are achieved under relatively mild conditions (around 150 °C).

The process is amenable to scale-up due to simple reaction setup and easy product isolation.

Summary Table of Key Parameters

| Parameter | Range / Preferred Value |

|---|---|

| Catalyst | Hafnium tetrachloride (preferred), Zirconium tetrachloride |

| Catalyst loading | 1-10% w/w relative to sulfonamide (3% preferred) |

| Tert-butyl source | tert-Butyl acrylate, tert-Butyl propionate, tert-Butanol |

| Solvent | N-methylpyrrolidone (preferred), DMSO, xylene, diphenyl ether |

| Reaction temperature | 139-155 °C (150 °C optimal) |

| Reaction monitoring | HPLC (Methanol-water 70:30, 254 nm) |

| Yield | >95% |

| Purity | >98% |

This detailed synthesis approach for N-tert-butyl sulfonamide derivatives, including this compound, represents a state-of-the-art method balancing efficiency, cost, and environmental considerations. The protocol's adaptability to various tert-butyl sources and solvents, combined with robust catalytic activity, makes it suitable for both laboratory and industrial production settings.

Q & A

Q. What are the recommended synthetic routes for N-tert-butyl-4'-formylbiphenyl-2-sulfonamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves sulfonylation of a biphenylamine precursor with a tert-butyl-containing sulfonyl chloride. Key steps include:

- Sulfonamide Formation : React 4'-aminobiphenyl-2-sulfonamide with tert-butyl sulfonyl chloride in a polar aprotic solvent (e.g., DCM or THF) under basic conditions (e.g., triethylamine) .

- Formyl Group Introduction : Use Vilsmeier-Haack formylation (POCl₃/DMF) on the biphenyl moiety, ensuring anhydrous conditions to avoid hydrolysis .

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (1.2:1 sulfonyl chloride:amine ratio) and temperature (0°C to room temperature) to suppress side reactions like over-sulfonation .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Confirm tert-butyl protons as a singlet at δ 1.2–1.4 ppm. The formyl proton appears as a singlet near δ 9.8–10.2 ppm .

- ¹³C NMR : Identify sulfonamide sulfur-linked carbons (δ 45–55 ppm) and the formyl carbon (δ 190–200 ppm) .

- IR Spectroscopy : Detect sulfonamide S=O stretches at 1150–1350 cm⁻¹ and formyl C=O at ~1700 cm⁻¹ .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns, focusing on loss of tert-butyl (m/z –57) and sulfonamide groups .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and electronic properties of this compound in catalytic applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The formyl group’s electron-withdrawing nature reduces HOMO energy, enhancing electrophilicity at the sulfonamide sulfur .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to predict solubility and aggregation behavior. Polar solvents stabilize the sulfonamide via hydrogen bonding .

- Reactivity Predictions : Use retrosynthesis tools (e.g., AI-driven platforms) to map feasible derivatization pathways, such as formyl group reduction to hydroxymethyl for biological studies .

Q. What strategies resolve contradictions in reported solubility data for this compound across different studies?

- Methodological Answer :

- Standardized Solvent Systems : Compare solubility in rigorously dried vs. hydrated solvents (e.g., THF with 0.1% H₂O vs. anhydrous THF) to assess hygroscopic effects .

- Analytical Validation : Use dynamic light scattering (DLS) to detect nanoaggregates in "insoluble" cases, which may skew turbidity-based measurements .

- Temperature Gradients : Perform solubility studies at 25°C, 40°C, and 60°C to identify enthalpy-driven vs. entropy-driven dissolution behavior .

Q. How does the crystal packing of this compound influence its physicochemical stability?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to identify intermolecular interactions. The tert-butyl group often induces steric hindrance, reducing π-π stacking but enhancing hydrophobic stability .

- Hirshfeld Surface Analysis : Quantify hydrogen-bonding (N–H···O=S) and C–H···O interactions contributing to lattice energy. Stronger hydrogen bonds correlate with higher melting points .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor formyl oxidation to carboxylic acid via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.